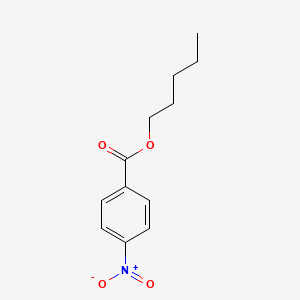

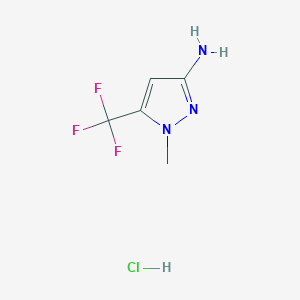

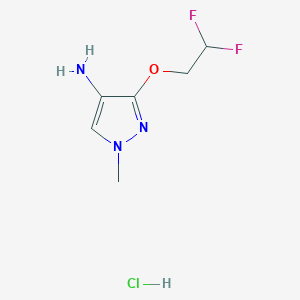

![molecular formula C10H20O2Si B3047740 Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 143660-45-1](/img/structure/B3047740.png)

Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Vue d'ensemble

Description

“Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” is a chemical compound with the molecular formula C10H20O2Si . It is also known by several synonyms such as “2-(tert-Butyl-dimethyl-silanyloxy)-cyclobutanone” and "2-[(TERT-BUTYLDIMETHYLSILYL)OXY]CYCLOBUTAN-1-ONE" .

Synthesis Analysis

The synthesis of silylated cyclobutanone derivatives involves the 1,4-addition of zinc-based silicon nucleophiles . A copper-catalyzed conjugate silylation of various cyclobutenone derivatives with Me2PhSiZnCl⋅2LiCl or (Me2PhSi)2Zn⋅xLiCl (x ≤4) to generate β-silylated cyclobutanones has been reported . The intermediate enolate can be trapped as an enol phosphate and further reacted with Grignard reagents in Kumada cross-coupling reactions .Molecular Structure Analysis

The molecular weight of “Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” is 200.35 g/mol . The InChI code for this compound is "InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8(9)11/h9H,6-7H2,1-5H3" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.35 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 200.123256411 g/mol . The topological polar surface area of the compound is 26.3 Ų .Applications De Recherche Scientifique

Biological Activities and Pharmacophores

Cyclobutanones containing an oxygen atom, also referred to as oxetane-containing compounds (OCC), display a wide spectrum of biological activities. These compounds are found in nature, produced by microorganisms, marine invertebrates, algae, and notably in plants of the genus Taxus. OCC demonstrates significant antineoplastic, antiviral, and antifungal activities. They also act as angiogenesis stimulators, respiratory analeptics, and antiallergics (Vil’, et al., 2019).

Synthesis and Chemical Reactions

Cyclobutanones serve as valuable intermediates in the synthesis of various chemical compounds. For instance, halogenated cyclobutanones have been utilized as precursors in the synthesis of insecticidal pyrethroids (Martin, et al., 1981). Additionally, cyclobutanone oximes undergo molecular rearrangements to form compounds like cyclopenta-1,2-dithioles and cyclopenta-1,2-thiazines, indicating the versatility of cyclobutanone in chemical synthesis (Rakitin, et al., 1996).

Application in Drug Design

Cyclobutanones are used in the design and synthesis of drug molecules. For example, the creation of oxazine derivatives, which are significant in pharmaceutical chemistry, often involves cyclobutanones (Figueroa‐Valverde, et al., 2014). These findings suggest their potential application in developing new therapeutic agents.

Crystallographic Studies

Studies involving cyclobutanones like cyclopentanone and cyclobutanone have led to discoveries in crystallography. These compounds form unique crystal structures, which are important for understanding molecular interactions and properties (Yufit & Howard, 2011).

Mécanisme D'action

Target of Action

This compound is a derivative of cyclobutanone, which is a four-membered cyclic ketone . The specific biological targets of this compound may depend on its chemical structure and the context of its use.

Mode of Action

Cyclobutanones, in general, are known to participate in various organic reactions . For instance, they can undergo a catalytic protio-semipinacol ring-expansion reaction, which involves the protonation of the alkene followed by C-C bond migration . This process allows for the conversion of tertiary vinylic cyclopropyl alcohols into cyclobutanone products .

Biochemical Pathways

Cyclobutanones are known to be involved in various organic synthesis reactions . They can participate in reactions such as hydroboration, transmetalation, and cyclopropanation, leading to the formation of various organic compounds .

Pharmacokinetics

As a derivative of cyclobutanone, it is expected to share some of the chemical properties of cyclobutanones, which are colorless volatile liquids at room temperature . .

Propriétés

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8(9)11/h9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXPFRAWBNXHLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452137 | |

| Record name | Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |

CAS RN |

143660-45-1 | |

| Record name | Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

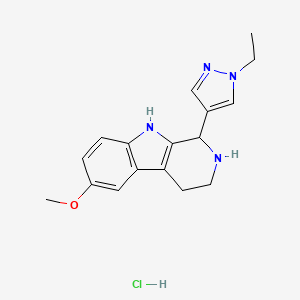

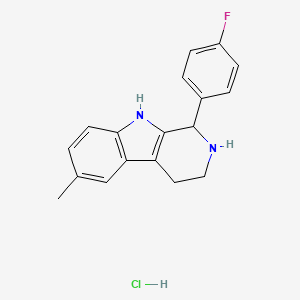

![1-[(4-Iodophenyl)methyl]-1H-pyrrole](/img/structure/B3047663.png)

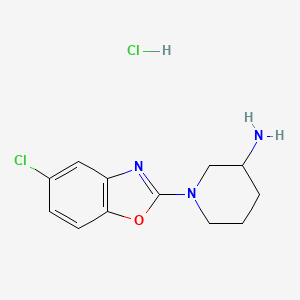

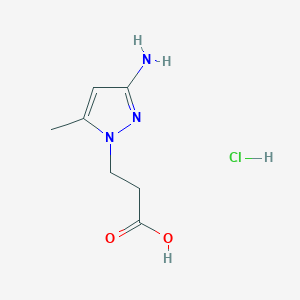

![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)

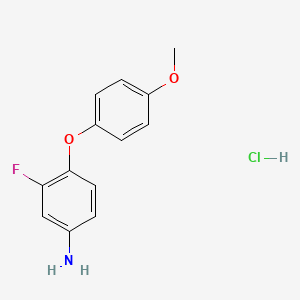

![1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B3047680.png)